![molecular formula C38H39FN8O7 B10857971 4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)
4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
YD23 is synthesized through a series of chemical reactions that involve the coupling of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. The synthesis typically involves:
Formation of the SMARCA2-binding ligand: This step involves the synthesis of a molecule that can specifically bind to the SMARCA2 protein.
Formation of the E3 ligase-recruiting ligand: This step involves the synthesis of a molecule that can recruit an E3 ubiquitin ligase.
Coupling of the two ligands: The final step involves coupling the two ligands through a linker to form the PROTAC molecule YD23
Industrial Production Methods
The industrial production of YD23 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as chromatography to obtain high-purity YD23.
Quality control: The final product is subjected to rigorous quality control tests to ensure its purity and efficacy
Chemical Reactions Analysis
Types of Reactions
YD23 undergoes several types of chemical reactions, including:
Degradation: YD23 promotes the degradation of the SMARCA2 protein through the ubiquitin-proteasome system.
Binding: YD23 binds to both the SMARCA2 protein and the E3 ubiquitin ligase, facilitating the formation of a ternary complex
Common Reagents and Conditions
The common reagents and conditions used in the synthesis and reactions of YD23 include:
Reagents: Ligands for SMARCA2 and E3 ubiquitin ligase, coupling agents, solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere to prevent oxidation
Major Products
The major product formed from the reaction of YD23 is the ubiquitinated SMARCA2 protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
YD23 has several scientific research applications, including:
Cancer Research: YD23 is used to study the effects of SMARCA2 degradation in SMARCA4-deficient cancer cells, providing insights into potential therapeutic strategies
Gene Regulation: YD23 is used to investigate the role of SMARCA2 in chromatin accessibility and gene regulation, particularly in the context of cell cycle and growth regulation
Drug Development: YD23 serves as a model compound for the development of other PROTACs targeting different proteins, aiding in the discovery of new therapeutic agents
Mechanism of Action
YD23 exerts its effects through the following mechanism:
Binding to SMARCA2: YD23 binds to the SMARCA2 protein, forming a complex.
Recruitment of E3 Ubiquitin Ligase: YD23 simultaneously binds to an E3 ubiquitin ligase, bringing it in close proximity to SMARCA2.
Ubiquitination: The E3 ubiquitin ligase ubiquitinates SMARCA2, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated SMARCA2 is recognized and degraded by the proteasome, leading to a reduction in SMARCA2 levels
Comparison with Similar Compounds
YD23 is unique in its ability to specifically target and degrade SMARCA2 in SMARCA4-deficient cells. Similar compounds include:
PROTAC BRD9 Degrader-7: Targets and degrades the BRD9 protein.
PROTAC ERK5 Degrader: Targets and degrades the ERK5 protein.
PROTAC EGFR Degrader: Targets and degrades the epidermal growth factor receptor (EGFR) protein
YD23 stands out due to its specificity for SMARCA2 and its synthetic lethality in SMARCA4-deficient cells, making it a valuable tool for targeted cancer therapy research .
Properties
Molecular Formula |
C38H39FN8O7 |
|---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
4-[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50) |
InChI Key |
DMUYROJVOXZRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOC4=C(C=C(C=C4)CN5CCN(CC5)C6=CC(=NN=C6N)C7=CC=CC=C7O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)
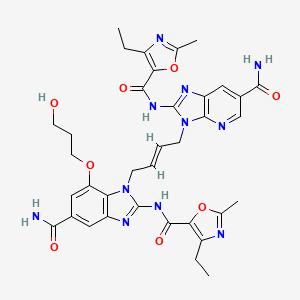
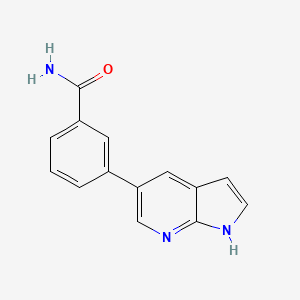
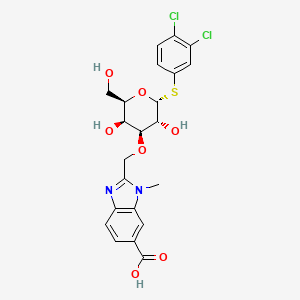

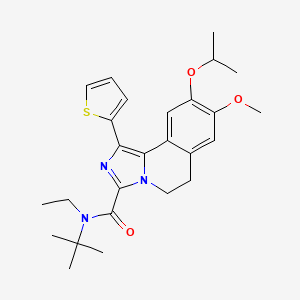
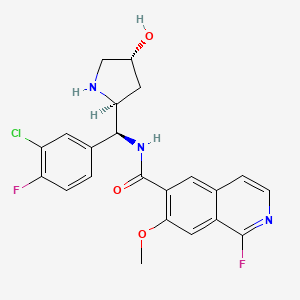

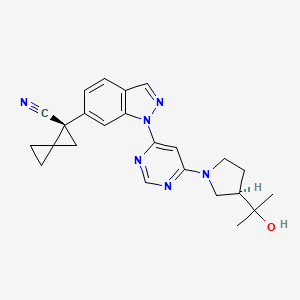

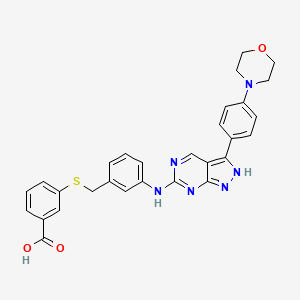
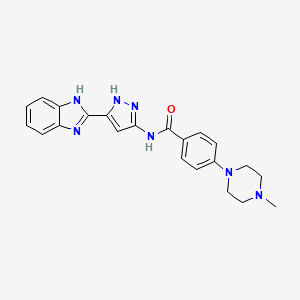
![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)
